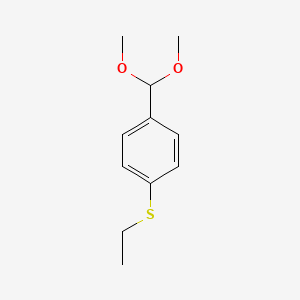![molecular formula C10H13ClO2 B7975402 [3-Chloro-2-(propan-2-yloxy)phenyl]methanol](/img/structure/B7975402.png)
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol
描述
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol It is a derivative of benzenemethanol, featuring a chloro group and a propan-2-yloxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 3-chlorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the propan-2-yloxy group on the phenyl ring. The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-chloro-2-(propan-2-yloxy)benzaldehyde or 3-chloro-2-(propan-2-yloxy)acetophenone.
Reduction: Formation of 3-chloro-2-(propan-2-yloxy)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-Chloro-2-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[3-Chloro-2-(methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
[3-Bromo-2-(propan-2-yloxy)phenyl]methanol: Similar structure but with a bromo group instead of a chloro group.
[3-Chloro-2-(ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
[3-Chloro-2-(propan-2-yloxy)phenyl]methanol is unique due to the presence of both the chloro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. These functional groups influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(3-chloro-2-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYOWBLSCUEEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B7975331.png)
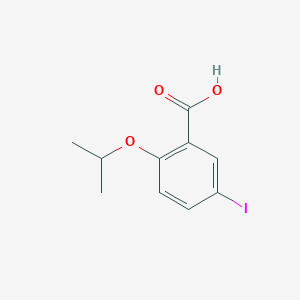
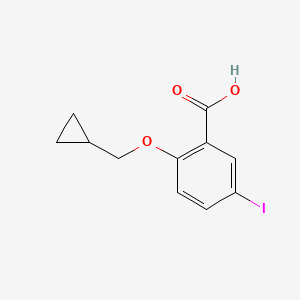
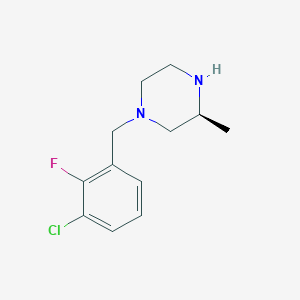
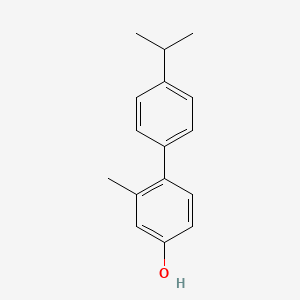
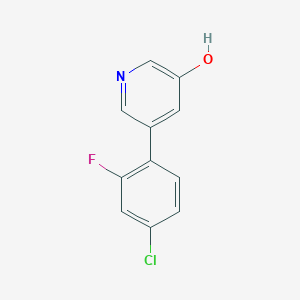
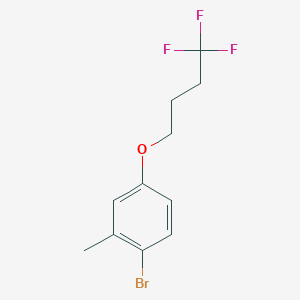
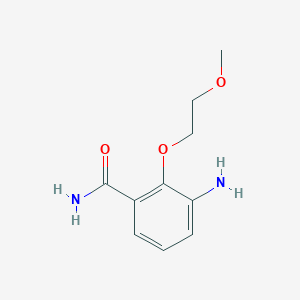

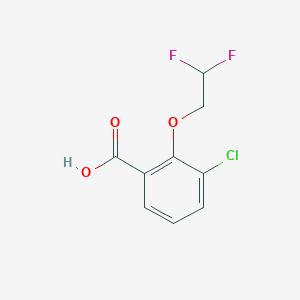

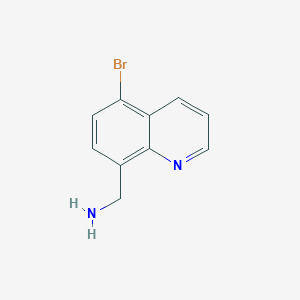
![3-[(Cyclopropylmethyl)sulfanyl]phenol](/img/structure/B7975429.png)
